![molecular formula C23H21NO4 B14423003 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 85448-87-9](/img/no-structure.png)
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that features a benzene ring substituted with a benzyl(ethyl)amino group, a hydroxy group, and a benzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzyl(ethyl)amino group. This can be achieved through the reductive amination of benzylamine with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting benzyl(ethyl)amine is then reacted with 2-hydroxybenzoic acid under Friedel-Crafts acylation conditions to introduce the benzoyl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the acylation reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The benzyl(ethyl)amino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The hydroxy and benzoyl groups may also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amino group.
2-Hydroxybenzoic acid (Salicylic acid): A compound with a hydroxy group and a carboxylic acid group on a benzene ring.
Benzoyl chloride: A compound with a benzoyl group attached to a chlorine atom.
Uniqueness
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyl(ethyl)amino and hydroxybenzoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
85448-87-9 | |
Molekularformel |
C23H21NO4 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-[4-[benzyl(ethyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c1-2-24(15-16-8-4-3-5-9-16)17-12-13-20(21(25)14-17)22(26)18-10-6-7-11-19(18)23(27)28/h3-14,25H,2,15H2,1H3,(H,27,28) |
InChI-Schlüssel |
QJHDXCVOHHUMMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.